molecular formula C10H21ClN2O B1462928 N-butylpiperidine-3-carboxamide hydrochloride CAS No. 937725-10-5

N-butylpiperidine-3-carboxamide hydrochloride

Cat. No.: B1462928
CAS No.: 937725-10-5
M. Wt: 220.74 g/mol
InChI Key: CFHLAFLDIOFSTR-UHFFFAOYSA-N
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Description

“N-butylpiperidine-3-carboxamide hydrochloride” is a chemical compound with the CAS Number: 937725-10-5 . It has a molecular weight of 220.74 and its IUPAC name is this compound . It is stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H20N2O.ClH/c1-2-3-7-12-10 (13)9-5-4-6-11-8-9;/h9,11H,2-8H2,1H3, (H,12,13);1H . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its molecular weight is 220.74 .

Scientific Research Applications

Neuroprotective Potential

Research has highlighted the neuroprotective effects of compounds related to N-butylpiperidine-3-carboxamide hydrochloride. These compounds, such as 3-N-Butylphthalide (NBP) derived from Apium graveolens Linn., have demonstrated significant effects on various neurological conditions. NBP is noted for its multifaceted actions including mitigation of oxidative stress, improvement in mitochondrial function, and reduction of apoptosis and inflammation, which collectively contribute to its neuroprotective efficacy. Despite its promising therapeutic potential, the translation from experimental models to clinical practice remains challenging, with dl-3-N-butylphthalide being the only clinically approved agent in this category in China for anti-ischemic stroke treatment (Abdoulaye & Guo, 2016).

Agricultural and Environmental Applications

The use of urease inhibitors like N-(n-butyl)thiophosphoric triamide (NBPT) has been extensively reviewed, showing significant effectiveness in reducing ammonia volatilization from urea fertilizers, thus enhancing nitrogen use efficiency in crops. These findings suggest that compounds structurally related to this compound could play a crucial role in improving agricultural practices and environmental sustainability (Bremner, 1995).

Biocatalyst Inhibition

Carboxylic acids, including those structurally similar to this compound, have been investigated for their inhibitory effects on microbial and enzyme activities. These compounds have shown potential in fermentative production processes by impacting cell membrane integrity and internal pH of microbes, which could have applications in industrial biotechnology and biofuel production (Jarboe et al., 2013).

Safety and Environmental Health

Concerns regarding the safety of chemical compounds used in agriculture and their potential effects on human health have led to a comprehensive review of urease and nitrification inhibitors like NBPT. These studies emphasize the importance of risk assessment frameworks to evaluate human exposure to such chemicals, ensuring their safe use without adverse effects on environmental health or food safety (Ray et al., 2020).

Safety and Hazards

The safety information for “N-butylpiperidine-3-carboxamide hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and the GHS pictogram is GHS07 .

Properties

IUPAC Name

N-butylpiperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O.ClH/c1-2-3-7-12-10(13)9-5-4-6-11-8-9;/h9,11H,2-8H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHLAFLDIOFSTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937725-10-5
Record name 3-Piperidinecarboxamide, N-butyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937725-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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